molecular formula C14H13ClN4O B6423174 2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1081136-79-9

2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B6423174
CAS RN: 1081136-79-9
M. Wt: 288.73 g/mol
InChI Key: YBYHJPZMNDPASA-UHFFFAOYSA-N
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Description

Pyridazinones are organic compounds that have been found to exhibit a wide range of pharmacological activities . They are derived from pyridazine, which is formed by replacing two carbons in the benzene ring with nitrogen atoms . Pyridazinones contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Synthesis Analysis

The synthesis of pyridazinones has been well described in a number of articles . A common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyridazinones can be influenced by various structural changes . For example, the addition of different substituents at the pyridazinone ring and alkoxy groups at the arylpiperazine moiety has been reported .


Chemical Reactions Analysis

Pyridazinones have been found to possess a broad spectrum of activity, including antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, a key component of this compound, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These characteristics can be of importance in drug-target interactions, making this compound valuable in drug discovery and development .

Inhibitor of c-Met Protein Kinase

The compound has been reported to have potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This makes it a potential candidate for the treatment of diseases where c-Met plays a crucial role, such as certain types of cancer .

GABA A Allosteric Modulating Activity

Structures containing this compound have shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders where GABA A receptors are involved .

Use in Solar Cells

The compound has been incorporated into polymers for use in solar cells . This indicates its potential in the field of renewable energy and materials science .

Inhibition of BACE-1

The compound has demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid-beta peptide in Alzheimer’s disease, suggesting potential applications in the treatment of this neurodegenerative disorder .

Vasorelaxant Effect

Some derivatives of the compound have shown good activity on isolated rat aorta , indicating a potential vasorelaxant effect. This suggests possible applications in the treatment of cardiovascular diseases .

Anti-proliferative Activity

The compound has been tested for anti-proliferative activity against human tumor cell lines . This suggests potential applications in cancer treatment .

Inhibition of Phosphodiesterase in Cardiomyocytes

The compound is a new inotropic drug that augments Ca 2+ sensitivity and inhibits phosphodiesterase in cardiomyocytes . This suggests potential applications in the treatment of heart diseases .

Safety and Hazards

The safety and hazards associated with pyridazinones can also vary depending on their specific structure and substituents. Some pyridazinones have been found to possess anticancer activity, suggesting potential toxicity to cancer cells .

Future Directions

Given the wide range of activities exhibited by pyridazinones, there is significant potential for future research in this area . This could include the synthesis of new derivatives, further investigation of their mechanisms of action, and exploration of their potential therapeutic applications.

properties

IUPAC Name

2-(2-chlorophenyl)-3,4,6-trimethylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)17-13(12)14(20)18(3)16-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYHJPZMNDPASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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